molecular formula C24H20ClNO5 B8233307 Fmoc-Ser(O-(2-chlorophenyl))-OH

Fmoc-Ser(O-(2-chlorophenyl))-OH

Cat. No.: B8233307
M. Wt: 437.9 g/mol
InChI Key: SKHIEZBQLVEDRQ-NRFANRHFSA-N
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Description

Fmoc-Ser(O-(2-chlorophenyl))-OH is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-chlorophenyl group attached to the serine molecule. This compound is often used in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser(O-(2-chlorophenyl))-OH typically involves the protection of the amino group of L-serine with the Fmoc group, followed by the introduction of the 2-chlorophenyl group. The reaction conditions may include the use of base catalysts and organic solvents to facilitate the protection and substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods would ensure high purity and yield, suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ser(O-(2-chlorophenyl))-OH can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the Fmoc protecting group.

    Substitution: The 2-chlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction would yield the deprotected serine derivative.

Scientific Research Applications

Fmoc-Ser(O-(2-chlorophenyl))-OH has several applications in scientific research, including:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Biochemical Studies: Employed in studies of enzyme-substrate interactions and protein folding.

    Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industrial Applications: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Fmoc-Ser(O-(2-chlorophenyl))-OH would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group, allowing for selective reactions at other sites. The 2-chlorophenyl group may influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-L-serine: Lacks the 2-chlorophenyl group, making it less hydrophobic.

    N-Boc-O-(2-chlorophenyl)-L-serine: Uses a different protecting group (tert-butoxycarbonyl) instead of Fmoc.

    N-Fmoc-O-(4-chlorophenyl)-L-serine: Has the chlorophenyl group at a different position on the phenyl ring.

Uniqueness

Fmoc-Ser(O-(2-chlorophenyl))-OH is unique due to the specific combination of the Fmoc protecting group and the 2-chlorophenyl group. This combination can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in peptide synthesis and biochemical research.

Properties

IUPAC Name

(2S)-3-(2-chlorophenoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO5/c25-20-11-5-6-12-22(20)30-14-21(23(27)28)26-24(29)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,21H,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHIEZBQLVEDRQ-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COC4=CC=CC=C4Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](COC4=CC=CC=C4Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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